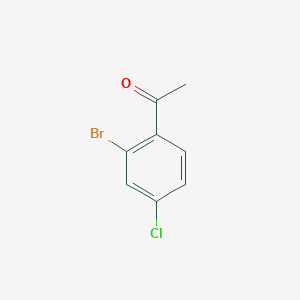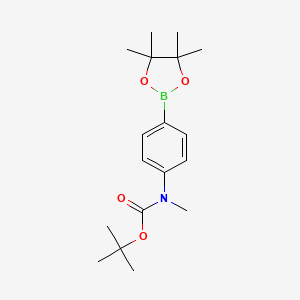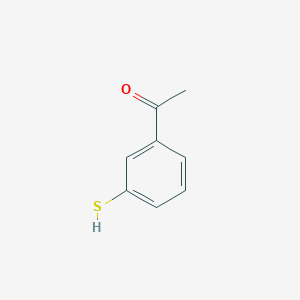
1-(4-bromo-3-methylphenyl)-1H-pyrrole
説明
1-(4-bromo-3-methylphenyl)-1H-pyrrole, also known as 4-Bromo-3-methylphenylpyrrole (BMMP), is an organobromine compound that has been studied extensively for its potential scientific and industrial applications. BMMP is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in a ring structure. This unique chemical structure makes BMMP a useful intermediate in the synthesis of various organic compounds, as well as an important building block for drug development and other applications.
科学的研究の応用
Inhibition of Glycolic Acid Oxidase
1H-pyrrole derivatives have been studied for their role as inhibitors of glycolic acid oxidase. These compounds, with lipophilic substituents, are found to be potent, competitive inhibitors of porcine liver glycolic acid oxidase in vitro. Studies suggest that methylation of the nitrogen or the hydroxy substituent significantly reduces their potency, highlighting the importance of acidic functions on the pyrrole nucleus for inhibitory activity (Rooney et al., 1983).
Luminescent Polymer Development
1H-pyrrole derivatives are used in the synthesis of highly luminescent polymers. Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence with high quantum yield and significant Stokes shift. These polymers are found to be soluble in common organic solvents and have potential applications in optoelectronics (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their role in inhibiting the corrosion of carbon steel in acidic mediums. These compounds act as effective corrosion inhibitors, with their efficiency increasing with concentration. The adsorption of these derivatives on the steel surface is mainly controlled by a chemisorption process (Zarrouk et al., 2015).
Catalytic Applications
1H-pyrrole derivatives are utilized in the development of catalysts for chemical reactions. For instance, bis(oxazolinyl)pyrrole has been synthesized and used to create highly active palladium catalysts for Suzuki-type C-C coupling reactions. These catalysts have demonstrated effectiveness in cross-coupling reactions involving phenylboronic acid and aryl bromides (Mazet & Gade, 2001).
Electrochemical and Photoluminescent Properties
Research on 1H-pyrrole derivatives also encompasses their electrochemical and photoluminescent properties. Studies on compounds such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole have shed light on their electronic and structural properties, revealing significant electron delocalization and reversible electrochemical behavior (Hildebrandt et al., 2011).
将来の方向性
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKNDOCCQBESLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277837 | |
| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-72-2 | |
| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-3-methylphenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


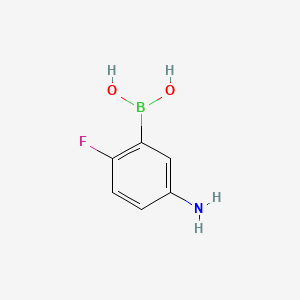
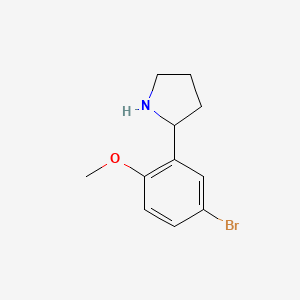

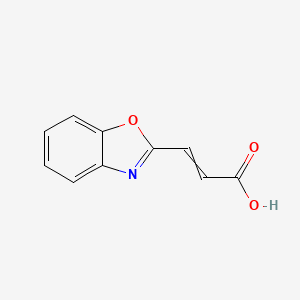
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)


![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)



